molecular formula C13H14ClNO3 B2769000 N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide CAS No. 2411307-36-1

N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide

Cat. No.: B2769000
CAS No.: 2411307-36-1
M. Wt: 267.71
InChI Key: PXDAZOSQJBLNQU-UHFFFAOYSA-N
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Description

N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted benzoxepin ring fused with an oxirane (epoxide) and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxepin Ring: The initial step often involves the cyclization of a suitable precursor to form the benzoxepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Epoxidation: The formation of the oxirane ring is typically carried out by reacting the benzoxepin derivative with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce the oxirane ring to a diol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for studying interactions with biological macromolecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for modifications that can tailor the material properties for specific applications.

Mechanism of Action

The mechanism by which N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide exerts its effects depends on its interaction with molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The chloro group and carboxamide moiety also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A precursor in the synthesis of the target compound.

    Oxirane-2-carboxamide derivatives: Compounds with similar oxirane and carboxamide functionalities but different substituents on the benzoxepin ring.

Uniqueness

N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of the chloro group, oxirane ring, and carboxamide moiety in a single molecule allows for diverse chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-8-3-4-9-10(15-13(16)12-7-18-12)2-1-5-17-11(9)6-8/h3-4,6,10,12H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDAZOSQJBLNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Cl)OC1)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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